4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
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Overview
Description
4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a heterocyclic compound that features a pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with appropriate agents . The reaction conditions often involve the use of triethylamine as a catalyst in boiling ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common industrial reagents suggest that scaling up the synthesis would involve similar reaction conditions with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine: Another heterocyclic compound with similar structural features.
6,7-Dihydro-5H-cyclopenta[b]pyridine: Shares the pyridine core and exhibits similar chemical properties.
Uniqueness
4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is unique due to its specific substitution pattern and the presence of the cyclohexenyl group
Properties
CAS No. |
920959-78-0 |
---|---|
Molecular Formula |
C14H16N4O |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-(cyclohex-3-en-1-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C14H16N4O/c15-13(19)11-8-17-14-10(6-7-16-14)12(11)18-9-4-2-1-3-5-9/h1-2,6-9H,3-5H2,(H2,15,19)(H2,16,17,18) |
InChI Key |
QDFMUPDGSOJSIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)NC2=C3C=CNC3=NC=C2C(=O)N |
Origin of Product |
United States |
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